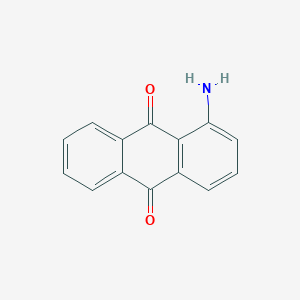

1-Aminoanthraquinone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-aminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUFHLFHOQVFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28411-42-9 | |

| Record name | Poly(1-amino-9,10-anthraquinone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052572 | |

| Record name | 1-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |

| Record name | 1-Aminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-45-1, 25620-59-1 | |

| Record name | 1-Aminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthraquinone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminoanthraquinone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-aminoanthraquinone, a pivotal chemical intermediate in the synthesis of a wide array of dyes and pharmaceutically relevant molecules. Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, key reactions, and safety protocols associated with this compound.

Introduction: The Significance of this compound

This compound (1-AAQ) is an aromatic organic compound characterized by an amino group substituted on the anthraquinone framework.[1] This seemingly simple modification imparts a rich chemistry to the molecule, making it a cornerstone for the production of numerous anthraquinone-based dyes, including vat, disperse, and acid dyes.[2][3] Its derivatives are integral to the coloration of textiles and have also found applications in the development of advanced materials and as intermediates in the synthesis of biologically active compounds.[3][4] The specific positioning of the amino group at the C-1 position is crucial, as it dictates the chromophoric properties and reactivity of the molecule, leading to a distinct class of colorants. This guide aims to provide a detailed exploration of 1-AAQ, from its fundamental properties to its industrial synthesis and applications, offering valuable insights for its effective utilization in research and manufacturing.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's identity and physical characteristics is paramount for its safe and effective handling and application. This section outlines the key identifiers and physicochemical properties of this compound.

Chemical Identifiers

Accurate identification of a chemical compound is the foundation of scientific research and industrial application. The following table summarizes the primary chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 82-45-1 | [5] |

| IUPAC Name | 1-aminoanthracene-9,10-dione | [5] |

| Molecular Formula | C₁₄H₉NO₂ | [5] |

| Molecular Weight | 223.23 g/mol | [5] |

| InChI | InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | [5] |

| InChIKey | KHUFHLFHOQVFGB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | [5] |

| PubChem CID | 6710 | [5] |

| EINECS Number | 201-423-5 | [6] |

| RTECS Number | CB5075000 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical processes and its suitability for different applications.

| Property | Value | Source(s) |

| Appearance | Ruby-red solid; Dark red to brown crystalline powder | [5] |

| Melting Point | 253-255 °C | [6] |

| Boiling Point | 464.9 °C at 760 mmHg | [5] |

| Solubility | Practically insoluble in water. Freely soluble in alcohol, benzene, chloroform, ether, and glacial acetic acid. | [1][6] |

| Density | 1.4 g/cm³ | [5] |

| Vapor Pressure | 8.04 x 10⁻⁹ mmHg at 25 °C | [5] |

| logP | 3.2 | [5] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two well-established routes: the reduction of 1-nitroanthraquinone and the amination of anthraquinone-1-sulfonic acid. The choice of method is often dictated by factors such as raw material availability, cost, and environmental considerations.

Industrial Synthesis Methodologies

The following diagrams illustrate the two primary industrial pathways for the synthesis of this compound.

Caption: Industrial synthesis of this compound via sulfonation and subsequent amination.

The reduction of 1-nitroanthraquinone is often favored due to its high chemo- and regioselectivity, particularly when using reagents like sodium hydrosulfide (NaHS) in an aqueous medium, which presents a greener and scalable protocol. [7]The amination of anthraquinone-1-sulfonic acid, while effective, has raised environmental concerns due to the use of a mercury catalyst in the sulfonation step. [8]

Detailed Experimental Protocol: Laboratory-Scale Synthesis from 1-Nitroanthraquinone

This protocol describes a laboratory-scale synthesis of this compound by the reduction of 1-nitroanthraquinone using sodium hydrosulfide.

Materials:

-

1-Nitroanthraquinone

-

Sodium hydrosulfide (NaHS)

-

Water

-

Ethanol

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a slurry of 1-nitroanthraquinone in water.

-

Reagent Addition: While stirring the slurry, heat the mixture to 90-95 °C. Prepare an aqueous solution of sodium hydrosulfide and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration and washed thoroughly with hot water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ruby-red crystals.

Causality: The use of sodium hydrosulfide as the reducing agent is effective for the selective reduction of the nitro group to an amino group without affecting the anthraquinone core. The reaction is carried out in water, which is an environmentally benign solvent. The dropwise addition of the reducing agent helps to control the exothermic nature of the reaction.

Key Reactions and Applications in Dye Synthesis

This compound serves as a versatile precursor for a wide range of anthraquinone dyes. Its primary amino group is readily functionalized, allowing for the introduction of various substituents to tune the color and properties of the final dye molecule.

Synthesis of Bromamine Acid

A crucial intermediate derived from this compound is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromamine Acid. [9][10]This compound is a key building block for many acid and reactive dyes. [3]

Caption: Synthesis of Disperse Red 60 starting from this compound.

Synthesis of Acid Dyes: Acid Blue 25

Acid dyes are water-soluble anionic dyes used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. Acid Blue 25 is synthesized from Bromamine Acid, which is derived from this compound.

[11][12]Reaction Scheme: Bromamine Acid is condensed with aniline in the presence of a copper catalyst to yield Acid Blue 25.

[11]#### 4.4. Synthesis of Vat Dyes

This compound is also a key component in the synthesis of certain vat dyes, which are known for their excellent fastness properties on cellulosic fibers. For example, it can be reacted with brominated dibenzanthrone to produce grey or black vat dyes.

[13]### 5. Analytical Methods

The purity and characterization of this compound are crucial for its use in synthesis. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.

HPLC Analysis Protocol

Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size). [14]Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous formic acid (50:50 v/v). [14]Detection: UV detector at 230 nm. [14]Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

This method allows for the separation and quantification of this compound and can be adapted for the analysis of its metabolites in biological samples.

[14]### 6. Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. *[1][15] IR Spectroscopy: The infrared spectrum reveals the functional groups present, such as the N-H stretches of the amino group and the C=O stretches of the quinone moiety. *[16] UV-Vis Spectroscopy: The UV-Visible spectrum shows the electronic transitions within the molecule, which are responsible for its color.

[17][18]### 7. Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It may cause skin, eye, and respiratory tract irritation. T[19]here is limited evidence of a carcinogenic effect. *[19] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. *[19] Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

[19]A comprehensive review of the material safety data sheet (MSDS) is essential before working with this compound.

Conclusion

This compound remains a chemical of significant industrial importance, primarily due to its role as a versatile intermediate in the synthesis of a vast array of anthraquinone-based dyes. Its rich reactivity, stemming from the presence of the amino group on the anthraquinone core, allows for the creation of a diverse palette of colors with excellent fastness properties. While traditional synthesis methods have raised environmental concerns, newer, greener protocols are being developed to ensure its continued and sustainable production. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and professionals seeking to leverage this important molecule in the development of new colorants, materials, and pharmaceuticals.

References

- CN104448886A - Preparation method for disperse red 60 - Google P

- PubChem. This compound. (URL: [Link])

- ResearchGate. A Green and Scalable Synthesis of 1-Amino Anthraquinone. (URL: [Link])

- CN101003691A - Method for producing modified disperse red 60 - Google P

- US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and this compound - Google P

- SIELC Technologies. Separation of 1-Amino-4-((1-methylethyl)amino)anthraquinone on Newcrom R1 HPLC column. (URL: [Link])

- Lu, B. et al. A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5 (2019). (URL: [Link])

- World dye variety. Acid Blue 25. (2012). (URL: [Link])

- NIST. Anthraquinone, 1-amino-2,4-dihydroxy-. (URL: [Link])

- SciSpace.

- Hydrazine Hydrate. anthraquinone dyestuff this compound/ CAS 82-45-1. (URL: [Link])

- Nesterkina, M. Characterization of this compound metabolite in rats after oral administration by HPLC-MS.

- ResearchGate. A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid (bromamine acid)

- NCBI. 1-AMINO-2,4-DIBROMOANTHRAQUINONE. (URL: [Link])

- ResearchGate. Investigation of vat dyes as potential high performance pigments. (URL: [Link])

- Wang, Y. et al. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes, 11(6), 1629 (2023). (URL: [Link])

- SpectraBase. This compound - Optional[1H NMR] - Spectrum. (URL: [Link])

- PubChem. 1-Amino-4-hydroxyanthraquinone. (URL: [Link])

- Wang, Y. et al. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI (2023). (URL: [Link])

- Wikipedia. Anthraquinone dyes. (URL: [Link])

- SciSpace. A new method for the preparation of 1-amino-4-bromo-2-anthraquinonesulphonic acid(bromamine acid)

- CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of ...

- Organic Syntheses Procedure. Anthraquinone, 1-methylamino-4-bromo. (URL: [Link])

- Fibre2Fashion.

- Organic Syntheses Procedure. 1-methylaminoanthraquinone. (URL: [Link])

- ResearchGate. The UV–Vis absorption and fluorescence emission (dotted lines) spectra... (URL: [Link])

- ResearchGate.

- NIST. 9,10-Anthracenedione, 1-amino-. (URL: [Link])

- ResearchGate. (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method. (URL: [Link])

- National Technical Reports Library - NTIS. Anthraquinone Dye Toxicological Profiles. (1981). (URL: [Link])

- CN117106317A - Preparation process of acid blue 25 - Google P

- DrugFuture. This compound. (URL: [Link])

- MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (URL: [Link])

- Wikipedia. Acid Blue 25. (URL: [Link])

- Digital Commons@DePaul. Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. (2021). (URL: [Link])

- Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (URL: [Link])

- Wikipedia. Disperse Red 60. (URL: [Link])

- European Patent Office. Synthesis of 1-amino-anthraquinone. (URL: [Link])

Sources

- 1. This compound(82-45-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound CAS#: 82-45-1 [m.chemicalbook.com]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. anthraquinone dyestuff this compound/ CAS 82-45-1 China Manufacturers Suppliers Factory Exporter [sdmingdechem.com]

- 5. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. journalajacr.com [journalajacr.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. CN117106317A - Preparation process of acid blue 25 - Google Patents [patents.google.com]

- 13. US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(82-45-1) IR Spectrum [chemicalbook.com]

- 17. scispace.com [scispace.com]

- 18. 9,10-Anthracenedione, 1-amino- [webbook.nist.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of 1-Aminoanthraquinone from anthraquinone

An In-Depth Technical Guide to the Synthesis of 1-Aminoanthraquinone from Anthraquinone

Abstract

This compound is a cornerstone intermediate in the chemical industry, pivotal for the synthesis of a vast array of anthraquinone-based dyes, pigments, and pharmaceutical compounds.[1][2] Its production is a subject of significant industrial and academic interest, balancing efficiency, cost, and environmental impact. This guide provides a comprehensive technical overview of the two primary synthetic pathways originating from anthraquinone: the modern, industrially preferred Nitration-Reduction pathway and the classic, mercury-catalyzed Sulfonation-Amination route. We will delve into the underlying chemical principles, provide detailed experimental protocols, compare the methodologies, and address critical safety and handling considerations. This document is intended for researchers, chemists, and process development professionals seeking a deep, field-proven understanding of this compound synthesis.

Introduction

The value of this compound lies in its chromophoric structure and the reactivity of its amino group, which serves as a versatile handle for building more complex molecules. It is the precursor to vital colorants like Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a key component in fiber-reactive dyes.[1] Historically, the synthesis landscape has been dominated by methods that, while effective, posed significant environmental hazards.[1][3][4] Modern advancements have shifted focus toward cleaner, more efficient, and scalable processes. This guide will first explore the dominant Nitration-Reduction pathway, followed by an analysis of the older Sulfonation-Amination method to provide historical context and highlight the rationale for the industry's evolution.

Chapter 1: The Nitration-Reduction Pathway

This two-step process is the most common contemporary method for industrial-scale production. It involves the direct nitration of anthraquinone to form 1-nitroanthraquinone, which is subsequently reduced to the target amine. This route avoids the use of highly toxic mercury catalysts, a significant advantage over the classic sulfonation method.[1]

Theoretical Principles & Mechanism

Nitration: The core of this step is the electrophilic aromatic substitution of anthraquinone. The anthraquinone ring system is electron-deficient due to the two deactivating carbonyl groups. Consequently, forcing conditions are required for nitration. The reaction typically employs strong nitric acid, often in the presence of sulfuric acid (mixed acid), to generate the potent electrophile, the nitronium ion (NO₂⁺).[5]

The substitution occurs preferentially at the α-positions (1, 4, 5, 8) rather than the β-positions (2, 3, 6, 7) because the α-positions are less deactivated by the carbonyl groups. However, the direct nitration of anthraquinone is notoriously difficult to control and often yields a mixture of 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones (e.g., 1,5- and 1,8-).[1][3] Judicious selection of reaction conditions is paramount to maximize the yield of the desired 1-nitro isomer.[6]

Reduction: The second step involves the reduction of the nitro group of 1-nitroanthraquinone to a primary amine. This can be achieved through various methods, including the use of alkali sulfides or hydrosulfides, or through catalytic hydrogenation.[5][7][8] The sulfide-based reduction is common in industrial settings due to its cost-effectiveness.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | 82-45-1 [chemicalbook.com]

- 3. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 4. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 5. vpscience.org [vpscience.org]

- 6. US4012426A - Purification of 1-nitroanthraquinone - Google Patents [patents.google.com]

- 7. journalajacr.com [journalajacr.com]

- 8. Production method for high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Properties of 1-Aminoanthraquinone

Abstract

This compound (1-AAQ) is a foundational molecule in the development of a vast array of dyes, pigments, and functional materials, including those with applications in drug development as fluorescent probes and photosensitizers.[1][2] A comprehensive understanding of its spectroscopic properties is paramount for researchers and scientists aiming to modulate its function and harness its photophysical behavior. This guide provides an in-depth analysis of the core spectroscopic characteristics of 1-AAQ, grounded in established experimental data and theoretical principles. We will explore its electronic absorption (UV-Vis), fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, with a particular focus on the underlying mechanisms that govern its behavior, such as solvent-dependent Intramolecular Charge Transfer (ICT).

Introduction: The Structural Basis of 1-AAQ's Spectroscopic Signature

This compound is an organic compound with the chemical formula C₁₄H₉NO₂.[3][4] Its structure consists of an anthraquinone core—a tricyclic aromatic system with two ketone groups—substituted with a single amino group at the C1 position. This "push-pull" architecture, where the electron-donating amino group (-NH₂) is conjugated with the electron-accepting anthraquinone system, is the primary determinant of its rich and environment-sensitive spectroscopic properties. Upon photoexcitation, this arrangement facilitates a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT).[5][6]

The following diagram illustrates the fundamental structure of this compound and the key functional groups that dictate its spectroscopic behavior.

Caption: Structure of this compound highlighting the donor-acceptor system.

Electronic Spectroscopy: A Window into Intramolecular Charge Transfer

The UV-Visible absorption and fluorescence emission spectra of 1-AAQ are particularly informative, revealing a strong dependence on the surrounding solvent environment. This phenomenon, known as solvatochromism, is a direct consequence of the ICT character of its excited states.[6][7]

UV-Visible Absorption

1-AAQ typically displays two main absorption regions:

-

π → π* Transitions: High-intensity bands in the UV region, corresponding to electronic transitions within the aromatic anthraquinone system.[8]

-

n → π* and ICT Transitions: A lower-intensity, broad band extending into the visible region (typically around 450-500 nm), which is highly sensitive to solvent polarity. This band is attributed to a combination of n → π* transitions of the carbonyl groups and, more significantly, the Intramolecular Charge Transfer from the amino group to the anthraquinone core.[5][6][8]

The position of the ICT band undergoes a bathochromic (red) shift as the polarity of the solvent increases. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition.[9]

Fluorescence Spectroscopy and the TICT Model

The fluorescence of 1-AAQ is profoundly influenced by solvent polarity. In nonpolar solvents like n-hexane, it exhibits relatively strong fluorescence. However, as solvent polarity increases, the fluorescence quantum yield dramatically decreases.[6] This behavior is rationalized by the Twisted Intramolecular Charge Transfer (TICT) model.

The TICT mechanism proposes the existence of two distinct excited states:

-

Locally Excited (LE) State: A planar, fluorescent state initially formed upon excitation.

-

Twisted Intramolecular Charge Transfer (TICT) State: A non-fluorescent (or weakly fluorescent) state with a twisted geometry of the amino group relative to the anthraquinone plane. This state is highly polar and is stabilized by polar solvents.

In polar environments, the molecule can transition from the LE state to the lower-energy, more stable TICT state. This provides a non-radiative decay pathway, effectively quenching the fluorescence.[5][6]

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for 1-AAQ.

Quantitative Spectroscopic Data

The following table summarizes the absorption and emission maxima of 1-AAQ in various solvents, illustrating the solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| n-Hexane | 1.88 | ~465 | ~550 | ~3400 | 0.15[6] |

| Benzene | 2.28 | ~480 | ~580 | ~3500 | - |

| Chloroform | 4.81 | ~485 | ~610 | ~4200 | - |

| Ethanol | 24.55 | ~485 | ~630 | ~4800 | - |

| DMSO | 46.7 | ~485 | ~660 | ~5600 | <0.03[6] |

Data compiled from multiple sources.[5][6] Exact values may vary based on experimental conditions.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the 1-AAQ molecule. The spectrum is dominated by vibrations of the amino (-NH₂) and carbonyl (C=O) groups.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3420 - 3300 | N-H Stretching | Amino (-NH₂) | Typically appears as two distinct bands (symmetric and asymmetric stretching), confirming the primary amine.[10] |

| 1670 - 1630 | C=O Stretching | Carbonyl (Ketone) | Strong absorption characteristic of the anthraquinone core. The presence of the electron-donating amino group can slightly lower this frequency compared to unsubstituted anthraquinone.[10] |

| 1600 - 1550 | N-H Bending | Amino (-NH₂) | Scissoring vibration of the amino group. |

| ~1300 | C-N Stretching | Aryl-Amine | Stretching vibration of the bond connecting the amino group to the aromatic ring. |

Reference data from similar anthraquinone derivatives.[10]

Experimental Protocol: Acquiring an ATR-IR Spectrum

This protocol describes a standard method for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Rationale: ATR-IR is chosen for its simplicity, speed, and the ability to analyze solid samples directly without the need for KBr pellets, which can introduce moisture artifacts.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical self-validating step, as the background accounts for the instrumental and environmental absorbance.

-

Sample Application: Place a small amount of solid 1-AAQ powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 1-AAQ by providing information about the hydrogen and carbon environments, respectively.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-AAQ will show signals corresponding to the aromatic protons and the amine protons.

-

Aromatic Protons (H-Ar): These will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings and carbonyl groups. The splitting patterns (doublets, triplets, etc.) will be complex due to coupling between adjacent protons.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can be variable and is dependent on the solvent and concentration due to hydrogen bonding. This peak will disappear upon D₂O exchange, a key validation step.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbons (C=O): These will be the most downfield signals (typically >180 ppm) due to the strong deshielding effect of the oxygen atoms.[11]

-

Aromatic Carbons (C-Ar): A series of signals in the 110-150 ppm range. The carbon attached to the amino group (C1) will be shifted upfield relative to its position in unsubstituted anthraquinone due to the electron-donating nature of the -NH₂ group.

Experimental Protocol: ¹H NMR Analysis

Rationale: Deuterated chloroform (CDCl₃) is a common solvent but may not be ideal if solubility is low. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that readily dissolves 1-AAQ and allows for clear observation of exchangeable -NH₂ protons.[12]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-AAQ in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. Standard shimming procedures are performed to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H spectrum. Typical parameters on a 400 MHz spectrometer might include a 90° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

D₂O Exchange (Validation): To confirm the -NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The protons of the amino group will exchange with deuterium (NH₂ → ND₂) and the corresponding peak will disappear or significantly diminish, confirming its identity.

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum. The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Conclusion and Future Directions

The spectroscopic properties of this compound are a direct reflection of its unique electronic structure. Its pronounced solvatochromism, governed by an efficient Intramolecular Charge Transfer process and well-described by the TICT model, makes it a highly sensitive environmental probe. Vibrational and nuclear magnetic resonance spectroscopies provide robust methods for its structural confirmation and quality control. For drug development professionals, understanding how to interpret these spectral signatures is crucial for designing novel fluorescent labels, optimizing photosensitizer activity, and characterizing interactions with biological targets. Future research will likely focus on leveraging time-resolved spectroscopic techniques to further elucidate the ultrafast dynamics of the ICT process and its modulation by complex biological environments.[5][6]

References

- Pang, Y., Lee, S., Jen, M., & Lee, G. (2021). Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide. Molecules, 26(21), 6617. [Link][6][7]

- Koval, O., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging. Molecules, 28(14), 5395. [Link][1][11]

- ResearchGate. (n.d.). Fig. S6 (a) The UV-Vis spectra of 1-amino-4-hydroxy-9,10-anthraquinone.... [Link][15]

- PubChem. (n.d.). This compound. [Link][4]

- Khan, A. K., et al. (2018). Synthesis, Characterization and Antibacterial Screening of New this compound Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(4), 123-131. [Link][3][13]

- Siddlingeshwar, B., & Hanagodimath, S. M. (2009). Estimation of first excited singlet-state dipole moments of aminoanthraquinones by solvatochromic method. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 72(3), 490–495. [Link][8]

- Hampson, N. A., & Spencer, P. J. (2014). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. International Journal of Chemical and Applied Biological Sciences, 1(4), 104-110. [Link][10]

Sources

- 1. Structural and Spectroscopic Study of Benzoperimidines Derived from this compound and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ≥96.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular Charge Transfer of this compound and Ultrafast Solvation Dynamics of Dimethylsulfoxide [mdpi.com]

- 7. Estimation of first excited singlet-state dipole moments of aminoanthraquinones by solvatochromic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arpgweb.com [arpgweb.com]

- 10. mdpi.com [mdpi.com]

- 11. 1,4-Diamino anthraquinone(128-95-0) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

The Industrial Synthesis of 1-Aminoanthraquinone: A Technical Guide

Introduction: The Enduring Importance of a Key Chromophore

1-Aminoanthraquinone stands as a cornerstone intermediate in the synthesis of a vast array of anthraquinone dyes and pigments.[1][2] Its characteristic ruby-red crystalline structure is the foundation for a spectrum of colors, finding applications in vat dyes, acid dyes, disperse dyes, and reactive dyes that are integral to the textile and coloration industries.[2] The position of the amino group on the anthraquinone core is critical; its placement at the C-1 position dictates the final color and properties of the derived dye.[1] Given its industrial significance, the development of efficient, cost-effective, and environmentally conscious synthesis methods for this compound is a subject of continuous research and optimization. This technical guide provides an in-depth exploration of the primary industrial synthesis routes, offering insights into the underlying chemical principles, process parameters, and practical considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Industrial Synthesis Methodologies

Two principal routes have historically dominated the industrial production of this compound: the nitration-reduction of anthraquinone and the sulfonation-amination of anthraquinone. Each pathway presents a unique set of advantages and challenges in terms of yield, purity, cost, and environmental impact.

The Nitration-Reduction Pathway: A Prevalent and Evolving Method

The nitration of anthraquinone followed by the reduction of the resulting 1-nitroanthraquinone is a widely employed industrial method.[1][3] This two-step process offers a direct route to the desired product, but careful control of reaction conditions is paramount to maximize the yield of the 1-isomer and minimize the formation of unwanted byproducts.

Step 1: Nitration of Anthraquinone

The electrophilic substitution of an amino group onto the anthraquinone ring is not directly feasible. Therefore, a nitro group is first introduced, which can then be readily reduced to the desired amino group. The nitration of anthraquinone is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) in an organic solvent.[4]

The choice of solvent is critical for controlling the reaction selectivity and facilitating product isolation. Dichloroethane, dimethylformamide, xylene, chlorobenzene, and toluene are commonly used solvents.[2] The reaction temperature is a key parameter that must be carefully controlled, typically within the range of 10-40°C, to favor the formation of the 1-nitroanthraquinone isomer and suppress the formation of dinitroanthraquinones and the 2-nitroanthraquinone isomer.[2][4]

A significant challenge in this step is the inherent formation of a mixture of isomers, including 2-nitroanthraquinone and various dinitroanthraquinones.[1][3] The separation of pure 1-nitroanthraquinone from this mixture can be complex and costly.[3] To address this, some industrial processes focus on controlling the nitration depth to achieve a specific composition of the crude nitration product, which is then carried forward to the reduction step without intermediate purification.[4]

Step 2: Reduction of 1-Nitroanthraquinone

The conversion of the nitro group to an amino group is achieved through a reduction reaction. Several reducing agents can be employed, with sodium sulfide and sodium hydrosulfide being common choices in industrial settings due to their cost-effectiveness and efficiency.[5][6] The reduction is typically carried out in an aqueous medium.

A recent development in this area is the use of sodium hydrosulfide (NaHS) in water under mild conditions, which has been presented as a clean, operationally simple, and scalable method for the highly chemo- and regioselective reduction of 1-nitroanthraquinone.[5] This method boasts high yields and an easy work-up procedure, making it attractive for industrial production.[5]

The crude this compound obtained after reduction often requires purification to remove unreacted starting materials, isomers, and other impurities. Purification can be achieved through various techniques, including recrystallization from solvents or treatment with acid or organic solvents to separate the desired product from byproducts.[4]

Table 1: Typical Process Parameters for the Nitration-Reduction Pathway

| Parameter | Nitration Step | Reduction Step |

| Reactants | Anthraquinone, Concentrated Nitric Acid, Concentrated Sulfuric Acid | 1-Nitroanthraquinone, Sodium Sulfide or Sodium Hydrosulfide |

| Solvent | Dichloroethane, Toluene, or other inert organic solvents | Water |

| Temperature | 10 - 40 °C[2][4] | Mild to elevated temperatures (e.g., up to 95°C)[7] |

| Key Considerations | Control of nitration depth to manage isomer formation.[4] | Efficient reduction to minimize side reactions. |

| Yield | High, but dependent on the control of side reactions. | Typically high, often exceeding 95%.[7] |

| Purity of Final Product | Can exceed 98% after purification.[4] |

Experimental Protocol: Synthesis of this compound via Nitration-Reduction

Part A: Nitration of Anthraquinone

-

In a well-ventilated fume hood, charge a reaction vessel with anthraquinone and an appropriate solvent (e.g., dichloroethane).

-

Cool the mixture and slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10-20°C.[2]

-

After the addition is complete, allow the reaction to proceed for 1-3 hours while monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).[2]

-

Upon completion, quench the reaction by carefully adding the mixture to ice water.

-

Filter the precipitated crude 1-nitroanthraquinone and wash with water until the filtrate is neutral.

Part B: Reduction of 1-Nitroanthraquinone

-

Prepare a slurry of the crude 1-nitroanthraquinone in water.

-

Slowly add a solution of sodium sulfide or sodium hydrosulfide to the slurry.

-

Heat the reaction mixture to facilitate the reduction, typically in the range of 45-95°C, and monitor the reaction progress.[7]

-

Once the reduction is complete, cool the mixture and filter the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent or by washing with acidic or organic solutions to remove impurities.[4]

Logical Flow of the Nitration-Reduction Pathway

Caption: Nitration-Reduction pathway for this compound synthesis.

The Sulfonation-Amination Pathway: A Classic but Challenging Route

An alternative industrial method involves the sulfonation of anthraquinone, followed by amination of the resulting sulfonic acid derivative.[1][3] This route avoids the direct handling of nitric acid for nitration but introduces its own set of challenges, most notably the use of a toxic catalyst.

Step 1: Sulfonation of Anthraquinone

In this step, anthraquinone is reacted with oleum (fuming sulfuric acid) in the presence of a mercury catalyst (such as mercury sulfate) to produce anthraquinone-1-sulfonic acid.[1][3] The mercury catalyst is essential for directing the sulfonation to the 1-position.

The primary drawback of this method is the use of mercury, a highly toxic heavy metal that poses significant environmental and health risks.[1][3] Strict regulations and costly waste treatment procedures are necessary to manage the mercury-containing waste streams, making this process less favorable from an environmental perspective.

Step 2: Amination of Anthraquinone-1-Sulfonic Acid

The anthraquinone-1-sulfonic acid is then reacted with ammonia, typically in an aqueous solution, to replace the sulfonic acid group with an amino group, yielding this compound.[1][3] This nucleophilic substitution reaction is a key step in forming the final product.

While this pathway can produce high-purity this compound, the environmental concerns associated with the mercury catalyst have led to a decline in its use in many regions.

Logical Flow of the Sulfonation-Amination Pathway

Caption: Sulfonation-Amination pathway for this compound synthesis.

Modern Approaches and Future Outlook: Towards Greener and Safer Synthesis

Recognizing the limitations of traditional methods, research efforts are increasingly focused on developing more sustainable and safer routes for this compound synthesis.

Continuous-Flow Ammonolysis: A Safer Alternative

A promising modern approach is the use of continuous-flow microreactors for the ammonolysis of 1-nitroanthraquinone.[8] This method offers significant advantages in terms of safety, efficiency, and process control compared to conventional batch reactors.[8] High-temperature and high-pressure conditions, which are often required for ammonolysis, can be managed more safely in a continuous-flow setup, minimizing the risk of explosions associated with volatile ammonia.[8] This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[8]

Catalytic Innovations

Research is also exploring novel catalytic systems to improve the efficiency and selectivity of the synthesis. For instance, the use of ionic liquids as solvents and catalysts in the nitration of anthraquinone has been investigated as a way to control the reaction and potentially reduce the environmental impact.[2]

Purification and Quality Control

Regardless of the synthesis route, the purification of crude this compound is a critical step to meet the stringent quality requirements for its use in dye manufacturing. Common impurities include unreacted starting materials, isomeric aminoanthraquinones (such as 2-aminoanthraquinone), and diaminoanthraquinones.[9]

Purification methods can involve:

-

Recrystallization: Using suitable solvents to obtain a product with high purity.

-

Acid/Base Washing: Treating the crude product with acidic or basic solutions to remove specific impurities.[4]

-

Solvent Extraction: Selectively dissolving the desired product or impurities in a particular solvent.

-

Hydrogenation: A patented process describes the purification of crude this compound by hydrogenating it in an aqueous medium in the presence of a base and a catalyst to convert impurities into forms that can be more easily separated.[9]

Safety and Environmental Considerations

The industrial production of this compound involves the handling of hazardous materials and the generation of waste streams that require careful management.

-

Hazardous Chemicals: The use of concentrated acids (sulfuric and nitric acid), flammable organic solvents, and toxic reagents like mercury and ammonia necessitates strict safety protocols, including the use of personal protective equipment and well-ventilated production facilities.[10][11]

-

Waste Management: The generation of acidic and organic waste, as well as solid residues, requires appropriate treatment and disposal methods to minimize environmental pollution.[4] The development of cleaner production processes that minimize waste generation is a key area of focus.[4]

-

Product Safety: this compound itself is considered a hazardous substance and can cause skin and eye irritation.[12] Proper handling and storage procedures are essential to ensure workplace safety.[11]

Conclusion

The industrial synthesis of this compound is a mature field with well-established methodologies. The nitration-reduction pathway remains a dominant force due to its avoidance of mercury, while ongoing research into cleaner reagents and process technologies, such as continuous-flow synthesis, is paving the way for more sustainable and safer production. As the demand for high-performance dyes and pigments continues, the optimization of this compound synthesis will remain a critical endeavor for the chemical industry, balancing economic viability with environmental responsibility and worker safety.

References

- CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents.

- EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents.

- Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1 - Googleapis.com.

- Bin Lu, Yi-Yu Yan, Yong-Fu Qiu, Tian-Li Zhang, Shi Qi, Jian-Hua Tian, Wan-Yue Luo, Xiao Hu, and Jin Wang. 2019. “A Green and Scalable Synthesis of 1-Amino Anthraquinone”. Asian Journal of Applied Chemistry Research 3 (1):1–5.

- Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI.

- This compound - ChemBK.

- US3984425A - Process for purifying this compound - Google Patents.

- US2581016A - Process for sulfonating 1-amino-anthraquinones - Google Patents.

- 1-methylaminoanthraquinone - Organic Syntheses Procedure.

- US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents.

- CN108129363A - Synthesis of this compound-2-sulfonic acid by solid phase method - Google Patents.

- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH.

- EP0499450A1 - Synthesis of this compound - Google Patents.

- US4045454A - Production of 1-nitroanthraquinone and this compound - Google Patents.

- This compound | C14H9NO2 | CID 6710 - PubChem.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Page loading... [guidechem.com]

- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 4. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 5. journalajacr.com [journalajacr.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US4045454A - Production of 1-nitroanthraquinone and this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Environmental Crossroads of 1-Aminoanthraquinone Synthesis: A Technical Guide

Introduction: The Dichotomy of a Critical Intermediate

1-Aminoanthraquinone (1-AAQ) stands as a cornerstone intermediate in the chemical industry, particularly for the synthesis of a vast array of high-performance anthraquinone dyes and pigments.[1] Its molecular structure is the foundation for vibrant and durable colorants used in textiles, printing inks, and advanced materials.[2] The position of the amino group on the anthraquinone core is critical; substitution at other positions yields compounds with entirely different colors and properties.[2] However, the industrial importance of 1-AAQ is shadowed by the significant environmental impact of its traditional manufacturing processes. This guide provides an in-depth analysis of the environmental burdens associated with conventional 1-AAQ synthesis, explores emerging green alternatives, and offers a comparative framework for researchers and drug development professionals to make informed, sustainable choices. The production and use of dye intermediates are under increasing scrutiny from environmental authorities, making sustainable practices not just an ethical choice but a business imperative.[3][4]

PART 1: Conventional Synthesis Routes and Their Environmental Burdens

The two most established industrial methods for synthesizing 1-AAQ are fraught with environmental challenges, from the use of highly toxic catalysts to the generation of complex, hazardous waste streams.

The Sulfonation-Amination Pathway: A Legacy of Mercury

The oldest and perhaps most notorious route involves the sulfonation of anthraquinone followed by amination. This process, while effective, is infamous for its reliance on a mercury catalyst to direct the sulfonyl group to the desired alpha-position (position 1).[2][5]

Core Chemistry:

-

Sulfonation: Anthraquinone is reacted with oleum (fuming sulfuric acid) in the presence of a mercury salt (e.g., mercury sulfate) to produce anthraquinone-1-sulfonic acid.[1][6]

-

Amination (Ammonolysis): The resulting sulfonic acid is then heated with aqueous ammonia, often in the presence of an oxidizing agent, to replace the sulfonyl group with an amino group, yielding 1-AAQ.

Environmental Impact Analysis:

-

Extreme Toxicity of Mercury: Mercury is a potent neurotoxin and a persistent environmental pollutant.[2][7] Its use poses severe risks to worker health and the surrounding ecosystem. The catalyst can contaminate the final product and is difficult to completely remove from waste streams, leading to mercury discharge into waterways.[8]

-

Acidic Waste Streams: The process generates large volumes of acidic effluent from the use of oleum and subsequent neutralization steps. This wastewater requires significant treatment to mitigate its corrosive nature and high sulfate content before discharge.

-

Energy Intensity: The high temperatures required for both the sulfonation and amination steps contribute to a significant energy footprint and associated greenhouse gas emissions.

The severe environmental problems associated with mercury have made this route increasingly untenable under modern environmental regulations.[1][6]

Caption: Traditional Nitration-Reduction pathway for 1-AAQ synthesis.

PART 2: Greener Synthesis Alternatives and Innovations

The significant drawbacks of conventional methods have spurred research into more environmentally benign synthesis strategies. These approaches focus on improving selectivity, reducing hazardous waste, and avoiding toxic catalysts.

Catalytic Amination and Flow Chemistry

A promising green alternative involves the direct catalytic amination of anthraquinone derivatives or the use of modern process technology to improve existing reactions.

-

Copper-Catalyzed Amination: Research has explored the use of copper catalysts for the amination of aryl halides. [9]This could potentially be applied to a precursor like 1-chloroanthraquinone, avoiding the harsh conditions of traditional ammonolysis.

-

Continuous-Flow Technology: Applying continuous-flow methods to the ammonolysis of 1-nitroanthraquinone can significantly improve safety and efficiency. [9]Flow reactors offer better control over temperature and pressure, minimizing the risk of runaway reactions or explosions associated with ammonium nitrite decomposition. [9][10]This technology allows for the use of lower molar ratios of ammonia, reducing the subsequent recovery load, and can lead to higher yields and purity under optimized conditions. [10]

Innovations in the Nitration-Reduction Pathway

Significant efforts have been made to clean up the nitration-reduction route.

-

Selective Reduction: One green approach focuses on the highly chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in water. [11]This method is clean, operationally simple, provides for an easy work-up, and avoids the use of organic solvents during the reduction step, making it scalable for industrial production. [11]* Catalytic Hydrogenation: Replacing chemical reductants like sodium sulfide with catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) is another green strategy. [12]This process uses hydrogen gas as the reductant, and the primary byproduct is water, drastically reducing the inorganic salt waste stream. The catalyst can also be recovered and reused. [12]* Waste Valorization: A novel process has been developed to treat the solid waste generated during the solvent-based purification of 1-nitroanthraquinone. [13]This method allows for the recovery of valuable 1-nitroanthraquinone from the waste residue, turning a liability into a resource and moving towards a circular economy model. [13]

Caption: Logical relationships in green synthesis strategies for 1-AAQ.

PART 3: Comparative Analysis and Data Presentation

To facilitate decision-making, the following table summarizes the key environmental and process parameters of the different synthesis routes.

| Parameter | Sulfonation-Amination | Nitration-Reduction (Traditional) | Nitration-Reduction (Green) |

| Key Reagents | Anthraquinone, Oleum, NH₃ | Anthraquinone, HNO₃/H₂SO₄, Na₂S/NaSH | Anthraquinone, HNO₃/H₂SO₄, H₂ Gas |

| Catalyst | Mercury Salts (Highly Toxic) | None (for nitration) | Palladium/Carbon (recyclable) |

| Primary Waste | Mercury-contaminated acid | Isomeric nitro-waste, sulfide salts, spent acid | Water, recoverable catalyst, spent acid |

| Selectivity | High | Low to Moderate | Low (Nitration), High (Reduction) |

| Key Hazard | Extreme Mercury Toxicity | Uncontrolled nitration, toxic waste | Flammable H₂ gas, handling of catalyst |

| Solvent Use | Minimal | High (e.g., DMF, Dichloroethane) | Reduced or eliminated in reduction step |

| Environmental Score | Very Poor | Poor to Moderate | Good |

PART 4: Detailed Experimental Protocols

These protocols are provided for illustrative purposes, reflecting methodologies described in the literature. Adherence to all local safety and environmental regulations is mandatory.

Protocol 4.1: Green Reduction of 1-Nitroanthraquinone using NaHS

[11]

-

Objective: To synthesize 1-AAQ via a clean, aqueous reduction of 1-nitroanthraquinone.

-

Methodology:

-

Prepare a slurry of 1-nitroanthraquinone (98.0% purity) in water. A typical concentration is around 17% by weight. [14] 2. Prepare a separate aqueous solution of sodium hydrosulfide (NaHS), for example, a 12.0% solution. [14] 3. In a stirred reaction vessel, add the 1-nitroanthraquinone slurry and the NaHS solution dropwise while maintaining the internal temperature at 94-96 °C. [14] 4. Monitor the reaction to completion.

-

The resulting this compound product precipitates from the aqueous solution.

-

Filter the crystalline product, wash thoroughly with water until the washings are neutral (pH 7-8).

-

Dry the product in a vacuum oven. This method can yield this compound with high purity (>99%) and excellent filterability. [14]* Self-Validation: The purity of the final product should be confirmed using High-Performance Liquid Chromatography (HPLC). The absence of nitro-intermediates in the final product validates the completion of the reduction.

-

Protocol 4.2: Catalytic Hydrogenation of 1-Nitroanthraquinone

[12]

-

Objective: To synthesize 1-AAQ using a clean, catalytic reduction method that minimizes salt waste.

-

Methodology:

-

Charge a pressure-rated glass reactor with 1-nitroanthraquinone (e.g., 100g, 99.0% purity), a suitable solvent like N,N-dimethylformamide (DMF, e.g., 600g), and a palladium-on-carbon catalyst (e.g., 5.0g of 3% Pd/C). [12] 2. Seal the reactor and purge the system with hydrogen gas.

-

Pressurize the reactor with hydrogen and begin agitation. Conduct the hydrogenation at room temperature.

-

Monitor hydrogen uptake until the theoretical amount is absorbed (approximately 3 hours for the given scale). [12] 5. Once the reaction is complete, depressurize the reactor and filter the reaction mixture to recover the catalyst for reuse.

-

The this compound can be precipitated from the filtrate, for example, by standing in a freezer for several hours. [12] 7. Filter the crystals, dry, and weigh. The mother liquor can be reused in subsequent batches to improve overall yield. [12]* Self-Validation: The reaction is self-validating through the monitoring of hydrogen consumption, which ceases upon completion. Final product purity is confirmed via HPLC, with an expected purity >99.3%. [12]

-

Conclusion and Future Outlook

The synthesis of this compound is at a critical juncture where environmental responsibility must drive process innovation. While traditional methods involving mercury catalysts and poorly selective nitration are still in use, they are fundamentally unsustainable and incompatible with modern environmental, health, and safety standards. [15][16][17]The future of 1-AAQ production lies in the adoption and optimization of greener chemical pathways.

The development of highly selective catalysts for direct amination, the widespread implementation of continuous-flow technologies for safer and more efficient reactions, and the integration of waste valorization to create circular processes are the most promising avenues. [13][9]For researchers and drug development professionals, selecting intermediates produced via these green routes is not only an ethical imperative but also a strategic decision that mitigates regulatory risk and aligns with the growing global demand for sustainable chemical manufacturing.

References

- Lu, B., Yan, Y., Qiu, Y., Zhang, T., Qi, S., Tian, J., Luo, W., Hu, X., & Wang, J. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. [Link]

- Corpbiz. (n.d.). Environmental Compliance and EC Process for Dyes & Dye Intermediate Manufacturing Industries.

- Corpseed. (2025). What are the Standards for Emission or Discharge of Environmental Pollutants for Dye and Dye Intermediate Industry?.

- Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

- European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.

- AS Engineers. (2024). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.

- ResearchGate. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone.

- Google Patents. (1992). EP0499450A1 - Synthesis of this compound.

- MDPI. (2023). Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.

- ResearchGate. (2021). Proposed mechanism for the synthesis of amino anthraquinone derivatives.

- Google Patents. (2012). CN101838204B - Novel process for controlling waste residue and recycling resources in this compound production.

- U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous.

- Meghmani. (2023). Direct Dyes Manufacturers and Global Regulations: Compliance and Safety Measures.

- Google Patents. (2013). CN103113245B - A kind of method of synthesizing this compound.

- ResearchGate. (2023). (PDF) Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method.

- Royal Society of Chemistry. (2025). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications.

- Google Patents. (1956). US2742484A - beta-sulfonation of anthraquinone containing mercury.

- Google Patents. (1978). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.

- Google Patents. (1974). US3849452A - Process for producing alpha-anthraquinone-sulfonates with low mercury content.

- Google Patents. (2015). CN104447367A - Preparation method of 1-amino-anthraquinone.

- Google Patents. (1976). US3984425A - Process for purifying this compound.

- ResearchGate. (n.d.). The influence of mercury on the sulphonation of anthraquinone.

- ResearchGate. (n.d.). Final Analysis: Mercury as a Catalyst Poison.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 3. corpbiz.io [corpbiz.io]

- 4. theasengineers.com [theasengineers.com]

- 5. US2742484A - beta-sulfonation of anthraquinone containing mercury - Google Patents [patents.google.com]

- 6. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US3849452A - Process for producing alpha-anthraquinone-sulfonates with low mercury content - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. journalajacr.com [journalajacr.com]

- 12. Page loading... [guidechem.com]

- 13. CN101838204B - Novel process for controlling waste residue and recycling resources in 1-anthraquinone production - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. What are the Standards for Emission or Discharge of Environmental Pollutants for Dye and Dye Intermediate Industry? [corpseed.com]

- 16. epa.gov [epa.gov]

- 17. Direct Dyes Manufacturers and Global Regulations: Compliance and Safety Measures [meghmaniglobal.com]

The Multifaceted Biological Activities of 1-Aminoanthraquinone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-aminoanthraquinone scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent and varied biological activities. Historically recognized for their vibrant colors as dyes, these compounds have emerged as significant players in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological landscape of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological effects, designed to ensure scientific integrity and reproducibility. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complexities and unlock the full therapeutic potential of this versatile chemical class.

Introduction: The Enduring Relevance of the this compound Core

The anthraquinone framework, a tricyclic aromatic quinone, is a common motif in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological effects.[1] The introduction of an amino group at the C1 position fundamentally alters the electronic and steric properties of the anthraquinone core, creating a versatile platform for chemical modification and a focal point for interactions with biological macromolecules. Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] This guide will systematically dissect the key biological activities of these derivatives, elucidating the structure-activity relationships and the intricate molecular pathways they modulate.

Anticancer Activities: A Multi-pronged Assault on Malignancy

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving a coordinated attack on fundamental cellular processes essential for cancer cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways.

Many this compound derivatives trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress signals. A key event in this pathway is the generation of reactive oxygen species (ROS).[5] The excessive production of ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm.[6]

Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex, in turn, activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 1: ROS-Mediated Intrinsic Apoptosis Pathway.

While less commonly reported, some derivatives may also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8.[7] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound derivatives can also arrest the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. The G2/M phase is a common target for these compounds.[4] By arresting cells at this stage, the derivatives prevent them from entering mitosis, ultimately leading to a halt in proliferation. This cell cycle arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Figure 2: G2/M Phase Cell Cycle Arrest.

Enzyme Inhibition: Targeting Key Cellular Machinery

The planar aromatic structure of the anthraquinone core makes it an ideal scaffold for interacting with the active sites of various enzymes.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Several anthracycline antibiotics, which share the anthraquinone core, are potent topoisomerase II inhibitors.[2] Similarly, certain this compound derivatives have been shown to inhibit topoisomerase I and II, leading to DNA strand breaks and subsequent cell death.[8][9][10][11]

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Some this compound derivatives have been identified as inhibitors of specific kinases, such as liver pyruvate kinase (PKL), interfering with cancer cell metabolism.[12][13]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | PC3 (Prostate) | 4.65 | [3] |

| Derivative 34 | K562 (Leukemia) | 2.17 | [6] |

| Derivative 35 | K562 (Leukemia) | 2.35 | [6] |

| Derivative 36 | HeLa (Cervical) | 7.66 | [6] |

| Compound 67 | HCT116 (Colon) | 17.80 µg/mL | [6] |

| Compound 63 | HCT116 (Colon) | 108.1 | [6] |

Table 1: IC₅₀ Values of Selected this compound Derivatives Against Various Cancer Cell Lines.

Antimicrobial Properties: Combating Pathogenic Microorganisms